molecular formula C11H11BrN2O3 B13189346 Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate

Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B13189346
M. Wt: 299.12 g/mol
InChI Key: ZUXXBAGTCRMJES-UHFFFAOYSA-N
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Description

Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to an oxazole ring, which is further esterified with an ethyl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-3-carboxylic acid and ethyl oxalyl chloride.

    Formation of Oxazole Ring: The 5-bromopyridine-3-carboxylic acid is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxazole intermediate.

    Esterification: The oxazole intermediate is then esterified with ethanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets within cells. The bromopyridine moiety can bind to certain receptors or enzymes, leading to modulation of signaling pathways and cellular responses. This interaction can result in various biochemical and physiological effects, such as changes in gene expression, cellular metabolism, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific combination of the bromopyridine and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

ethyl 5-(5-bromopyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H11BrN2O3/c1-2-16-11(15)9-10(17-6-14-9)7-3-8(12)5-13-4-7/h3-6,9-10H,2H2,1H3

InChI Key

ZUXXBAGTCRMJES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC=N1)C2=CC(=CN=C2)Br

Origin of Product

United States

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